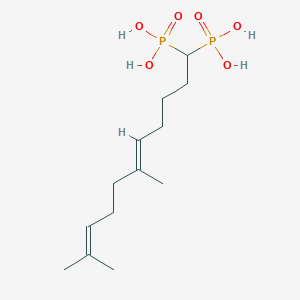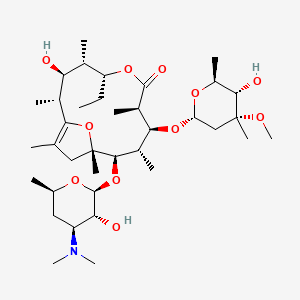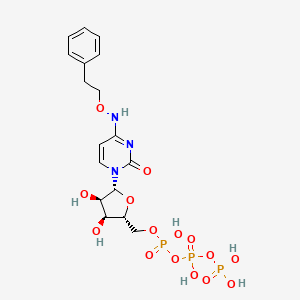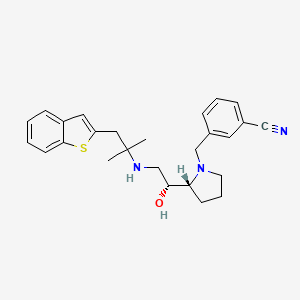
2-Amino-uridine-5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-uridine-5’-monophosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside 2-amino-uridine. This compound is significant in the synthesis of RNA and is involved in numerous metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-uridine-5’-monophosphate typically involves the phosphorylation of 2-amino-uridine. This can be achieved through chemical or enzymatic methods. In the chemical synthesis route, phosphorylating agents such as phosphorus oxychloride or phosphoric acid are used under controlled conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods: Industrial production of 2-amino-uridine-5’-monophosphate often employs biocatalytic processes using microorganisms like Saccharomyces cerevisiae. These microorganisms are engineered to enhance the production yield by optimizing metabolic pathways. The fermentation process involves the use of orotic acid as a precursor, which is converted to the desired nucleotide through a series of enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-uridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives, while substitution reactions can produce various substituted uridine monophosphates.
Aplicaciones Científicas De Investigación
2-Amino-uridine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential in studying RNA synthesis and function.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a precursor in the synthesis of antiviral drugs.
Industry: It is used in the production of nucleotide-based food additives and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-amino-uridine-5’-monophosphate involves its incorporation into RNA during transcription. It interacts with various enzymes and proteins involved in RNA synthesis, influencing the overall process. The compound targets specific molecular pathways, including the pyrimidine metabolism pathway, which is crucial for nucleotide biosynthesis .
Similar Compounds:
- Uridine-5’-monophosphate
- Cytidine-5’-monophosphate
- Thymidine-5’-monophosphate
Comparison: 2-Amino-uridine-5’-monophosphate is unique due to the presence of an amino group at the 2-position of the uridine base. This modification enhances its reactivity and allows for specific interactions with enzymes and other biomolecules. Compared to uridine-5’-monophosphate, it has distinct chemical properties that make it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C9H14N3O8P |
|---|---|
Peso molecular |
323.20 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-9-11-5(13)1-2-12(9)8-7(15)6(14)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,14-15H,3H2,(H2,10,11,13)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
ONSQLDCEJIIUJS-XVFCMESISA-N |
SMILES isomérico |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-[1,2]oxazolo[5,4-C]thieno[2,3-E]azepin-6-Yl]acetamide](/img/structure/B10772576.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B10772599.png)

![(5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772611.png)
![(4R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxymethyl]-4-hydroxyoxan-2-one](/img/structure/B10772620.png)

![(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione](/img/structure/B10772632.png)
![(4R,6S)-6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772638.png)
![methyl 7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10772645.png)

![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)
